Superior NNMT Inhibitory Potency Compared to Unsubstituted 1-Methylquinolinium (1-MQ)
In a direct head-to-head comparison of quinolinium analogs, 5-amino-1-methylquinolinium (5-amino-1MQ) exhibits an IC50 of 1.2 µM against NNMT, which is a 10-fold improvement in potency over the unsubstituted comparator 1-methylquinolinium (1-MQ) with an IC50 of 12.1 µM [1]. This difference is attributed to the 5-amino group, which enhances binding to the substrate site of the enzyme. The baseline for comparison, 1-MNA, the endogenous product, has an IC50 of 9.0 µM, indicating that 5-amino-1MQ is also more potent than the natural ligand [1].
| Evidence Dimension | NNMT Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | 1-methylquinolinium (1-MQ) IC50 = 12.1 µM; 1-methylnicotinamide (1-MNA) IC50 = 9.0 µM |
| Quantified Difference | 10-fold more potent vs. 1-MQ; 7.5-fold more potent vs. 1-MNA |
| Conditions | Biochemical assay with 50 µM SAM and 100 µM NCA [1] |
Why This Matters
This quantitative potency advantage ensures that 5-amino-1MQ achieves maximal enzyme inhibition at significantly lower concentrations, reducing the risk of off-target effects and improving the therapeutic window in cell-based and in vivo models.
- [1] Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015–5028. doi:10.1021/acs.jmedchem.7b00389 View Source
